1-methoxy-5-methylphenazin-5-ium;methyl hydrogen sulfate
Description
Properties
Molecular Formula |
C15H17N2O5S+ |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-methoxy-5-methylphenazin-5-ium;methyl hydrogen sulfate |
InChI |
InChI=1S/C14H13N2O.CH4O4S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
MASUWVVNWALEEM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.COS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-5-methylphenazinium methyl sulfate involves the reaction of 1-methoxy-5-methylphenazine with methyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-5-methylphenazinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced by electron donors such as NADH or NADPH.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include NADH, NADPH, and tetrazolium dyes. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include reduced forms of the compound and various intermediates that can be further utilized in biochemical assays .
Scientific Research Applications
1-Methoxy-5-methylphenazinium methyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as an electron mediator in various redox reactions.
Biology: It is employed in assays to study enzyme activities, such as lactate dehydrogenase and succinate dehydrogenase.
Medicine: It is used in diagnostic assays to detect metabolic disorders.
Industry: It is utilized in the manufacturing of diagnostic kits and other biochemical products
Mechanism of Action
The compound exerts its effects by mediating electron transfer between NAD(P)H and various electron acceptors. It acts as a stable and non-enzymic electron carrier, facilitating the conversion of tetrazolium salts to formazan, which can be easily detected .
Comparison with Similar Compounds
Similar Compounds
5-Methylphenazinium methyl sulfate: Similar in structure and function but less stable under light.
Phenazine methosulfate: Another electron mediator with similar applications but different stability and reactivity profiles.
Uniqueness
1-Methoxy-5-methylphenazinium methyl sulfate is unique due to its photochemical stability and versatility as an electron mediator. It does not deteriorate upon storage under scattered light, making it more reliable for long-term use in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
